molecular formula C25H26F3NO4 B7741972 MFCD02352658

MFCD02352658

Cat. No.: B7741972
M. Wt: 461.5 g/mol
InChI Key: GYPRXIQVJVQOJP-UHFFFAOYSA-N
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Description

Based on the evidence, compounds with MDL identifiers (e.g., MFCD13195646, MFCD00003330, MFCD00039227) are halogenated aromatic derivatives or boronic acids, often utilized in pharmaceutical synthesis or organic catalysis . These compounds typically exhibit:

  • Structural features: Halogen atoms (Br, Cl, F), boronic acid groups, or trifluoromethyl (-CF₃) substituents.
  • Functional roles: Precursors for Suzuki-Miyaura cross-coupling reactions, intermediates in drug discovery, or bioactive molecules with CNS permeability.
  • Key properties: Moderate solubility in organic solvents, variable bioavailability, and tunable reactivity for industrial applications .

Properties

IUPAC Name

8-(azepan-1-ylmethyl)-3-(3,5-dimethylphenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26F3NO4/c1-15-11-16(2)13-17(12-15)32-23-21(31)18-7-8-20(30)19(14-29-9-5-3-4-6-10-29)22(18)33-24(23)25(26,27)28/h7-8,11-13,30H,3-6,9-10,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYPRXIQVJVQOJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OC2=C(OC3=C(C2=O)C=CC(=C3CN4CCCCCC4)O)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD02352658 involves several steps, each requiring specific reagents and conditions. The exact synthetic route can vary, but it typically includes the following steps:

    Initial Reaction: The starting materials are reacted under controlled conditions to form an intermediate compound.

    Intermediate Processing: The intermediate is then subjected to further reactions, often involving catalysts and specific temperatures, to produce this compound.

    Purification: The final product is purified using techniques such as crystallization or chromatography to ensure high purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and automated systems. The process involves:

    Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.

    Continuous Processing: The intermediate compounds are processed continuously to maintain efficiency.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

MFCD02352658 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens in the presence of a catalyst such as iron or aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted derivatives with new functional groups.

Scientific Research Applications

MFCD02352658 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Employed in biological assays and experiments to study cellular processes.

    Medicine: Investigated for its potential therapeutic effects and used in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique properties, preparation methods, chemical reactions, and mechanism of action make it a valuable tool for researchers and industry professionals alike.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares MFCD02352658-like compounds (inferred from evidence) with structurally or functionally analogous molecules.

Table 1: Physicochemical and Pharmacological Properties

Compound (MDL) Molecular Formula Molecular Weight Solubility (mg/ml) Log S (ESOL) Bioavailability Score BBB Permeability Key Substituents
MFCD13195646 C₆H₅BBrClO₂ 235.27 0.24 -2.99 0.55 Yes Br, Cl, B(OH)₂
MFCD00003330 C₇H₅BrO₂ 201.02 0.687 -2.47 0.55 Not reported Br, O₂
MFCD00039227 C₁₀H₉F₃O 202.17 Not reported Not reported 0.55 Not reported CF₃, aromatic ketone

Key Research Findings

Structural Impact on Solubility :

  • Bromine and chlorine substituents (e.g., MFCD13195646) reduce aqueous solubility (0.24 mg/ml) compared to less halogenated analogs like MFCD00003330 (0.687 mg/ml) .
  • Trifluoromethyl groups (MFCD00039227) enhance lipophilicity, favoring membrane permeability but limiting aqueous solubility .

Pharmacological Performance :

  • Boronic acid derivatives (MFCD13195646) show high BBB permeability due to their small size and moderate polarity, making them candidates for CNS-targeted drugs .
  • Brominated aromatic acids (MFCD00003330) exhibit warnings for oral toxicity (H302), necessitating careful handling in pharmaceutical formulations .

Synthetic Efficiency :

  • Palladium-catalyzed methods (MFCD13195646) achieve high yields but require precise reaction control (~1.33 hours) .
  • Green chemistry approaches (MFCD00003330) using recyclable A-FGO catalysts offer sustainable alternatives with 98% yield .

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